Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate
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Overview
Description
Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a carbonyl group, which is further connected to a 3,3-dimethylbutanoate moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile building block for organic synthesis.
Biology: In biological research, Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate may be explored for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Researchers may investigate its effects on biological systems to identify therapeutic uses.
Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals or materials. Its unique properties may make it suitable for specific applications in manufacturing processes.
Mechanism of Action
Target of Action
Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate is a synthetic compound Similar compounds have been found to interact with cannabinoid receptors .
Mode of Action
Based on its structural similarity to other synthetic cannabinoids, it is likely that it acts as an agonist at cannabinoid receptors . This means it binds to these receptors and activates them, leading to various physiological responses.
Biochemical Pathways
Cannabinoids typically exert their effects through the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .
Result of Action
Activation of cannabinoid receptors typically results in decreased neurotransmitter release, which can have various effects depending on the specific neurons involved .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate typically involves multiple steps. One common approach is the reaction of cyclohexylamine with a suitable carbonyl compound, followed by the introduction of the 3,3-dimethylbutanoate group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Comparison with Similar Compounds
Methyl 2-(cyclohexylamino)benzoate
Methyl 2-(cyclohexylamino)-5-nitrobenzoate
Uniqueness: Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate stands out due to its specific structural features, such as the presence of the 3,3-dimethylbutanoate group
Properties
IUPAC Name |
methyl 2-(cyclohexylcarbamoylamino)-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGKSBKSNHFSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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